molecular formula C29H37N3O4 B11421008 4-[4-(hexyloxy)phenyl]-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-[4-(hexyloxy)phenyl]-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11421008
M. Wt: 491.6 g/mol
InChI Key: VLJBPDWGBBINOH-UHFFFAOYSA-N
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Description

4-[4-(HEXYLOXY)PHENYL]-3-(2-HYDROXYPHENYL)-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound with a unique structure that includes a pyrrolo[3,4-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(HEXYLOXY)PHENYL]-3-(2-HYDROXYPHENYL)-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,4-c]pyrazole core, followed by the introduction of the various substituents through a series of reactions such as alkylation, hydroxylation, and etherification. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining high quality and consistency.

Chemical Reactions Analysis

Types of Reactions

4-[4-(HEXYLOXY)PHENYL]-3-(2-HYDROXYPHENYL)-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

4-[4-(HEXYLOXY)PHENYL]-3-(2-HYDROXYPHENYL)-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(HEXYLOXY)PHENYL]-3-(2-HYDROXYPHENYL)-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE

Properties

Molecular Formula

C29H37N3O4

Molecular Weight

491.6 g/mol

IUPAC Name

4-(4-hexoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-propan-2-yloxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C29H37N3O4/c1-4-5-6-9-18-36-22-15-13-21(14-16-22)28-25-26(23-11-7-8-12-24(23)33)30-31-27(25)29(34)32(28)17-10-19-35-20(2)3/h7-8,11-16,20,28,33H,4-6,9-10,17-19H2,1-3H3,(H,30,31)

InChI Key

VLJBPDWGBBINOH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCOC(C)C)NN=C3C4=CC=CC=C4O

Origin of Product

United States

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